molecular formula C21H21ClN2O4S B2807937 Methyl 6-benzyl-2-(furan-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1215802-58-6

Methyl 6-benzyl-2-(furan-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No. B2807937
M. Wt: 432.92
InChI Key: SRVYZQWWURCCMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule that contains several functional groups, including a furan ring, a pyridine ring, and a carboxamide group . It also has a benzyl group attached to it . The presence of these functional groups suggests that this compound could have interesting chemical properties and could potentially be used in various chemical reactions.


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The furan and pyridine rings are aromatic, which means they are particularly stable and can participate in π-π interactions . The carboxamide group can form hydrogen bonds, which could affect the compound’s solubility and reactivity .

Scientific Research Applications

1. Anticonvulsant Activity

  • Research indicates that compounds related to Methyl 6-benzyl-2-(furan-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride, specifically tetrahydrothieno[3,2-c]pyridines, have demonstrated significant anticonvulsant activity. These findings support the potential of these compounds in treating seizures (Ohkubo et al., 1996).

2. Synthesis Methodologies

  • Advanced methods for synthesizing functionalized thieno[2,3-b]pyridines, closely related to the compound , have been developed. These methods involve multicomponent condensation reactions and have been integral in the creation of these complex molecules (Dyachenko et al., 2019).

3. Structural Analysis and Synthon Potential

  • Studies have explored the synthesis of related compounds, such as pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines, which serve as key synthons for further development of related chemical structures. This research contributes to our understanding of how these compounds can be manipulated for various applications (Bakhite et al., 2005).

4. Potential as Anti-inflammatory Agents

  • Some studies have synthesized molecules structurally similar to Methyl 6-benzyl-2-(furan-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride with a focus on their potential as anti-inflammatory agents. This suggests possible therapeutic applications in the treatment of inflammation-related conditions (Moloney, 2001).

Safety And Hazards

As with any chemical compound, handling this compound would require appropriate safety precautions. It’s important to use personal protective equipment and follow standard laboratory safety procedures. Specific safety data would depend on the exact properties of the compound .

properties

IUPAC Name

methyl 6-benzyl-2-(furan-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S.ClH/c1-26-21(25)18-15-9-10-23(12-14-6-3-2-4-7-14)13-17(15)28-20(18)22-19(24)16-8-5-11-27-16;/h2-8,11H,9-10,12-13H2,1H3,(H,22,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRVYZQWWURCCMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4=CC=CO4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-benzyl-2-(furan-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

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